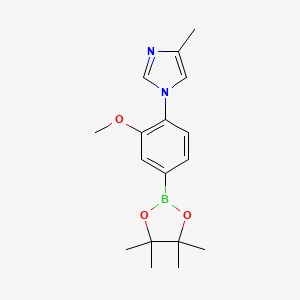

3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester

描述

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester (CAS: 925903-31-7) is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group and a 4-methylimidazole moiety, stabilized as a pinacol ester. This structural motif enhances solubility in organic solvents compared to the parent boronic acid, a property critical for its use in Suzuki-Miyaura cross-coupling reactions and pharmaceutical applications .

属性

IUPAC Name |

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O3/c1-12-10-20(11-19-12)14-8-7-13(9-15(14)21-6)18-22-16(2,3)17(4,5)23-18/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWCTOSCSRAAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3C=C(N=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 4-methylimidazole with appropriate aldehydes or ketones under acidic or basic conditions.

Boronic Acid Formation: The phenylboronic acid moiety can be introduced via a borylation reaction, where a halogenated aromatic compound reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imidazole ring or the boronic ester moiety, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

科学研究应用

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Boronic esters are explored for their potential in cancer therapy and as enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers due to its versatile reactivity.

作用机制

The mechanism of action of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester and imidazole moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a building block in organic synthesis . The imidazole ring can interact with biological targets such as enzymes and receptors, contributing to its potential therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the phenylboronic acid pinacol ester family, which includes derivatives with diverse substituents. Key structural analogs and their properties are summarized below:

Solubility and Stability

- Solubility : All pinacol esters exhibit superior solubility in chloroform and ketones compared to their boronic acid precursors . The target compound’s 4-methylimidazole group may reduce solubility in hydrocarbons due to increased polarity, whereas fluoro- or chloro-substituted analogs (e.g., CAS 16860-55) show enhanced solubility in lipophilic solvents .

- Stability : Electron-withdrawing substituents (e.g., fluoro, trifluoromethyl) slow hydrolysis of the pinacol ester, whereas electron-donating groups (methoxy, imidazole) may accelerate it under acidic conditions. The imidazole’s coordination to boron could paradoxically stabilize the ester in neutral pH .

生物活性

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid pinacol ester, with CAS number 1145786-44-2, is a compound that belongs to the class of boronic esters. Its unique structure combines a boronic ester with an imidazole functionality, which enhances its versatility in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 232.04 g/mol

- Structure : The compound features a methoxy group, an imidazole ring, and a boronic acid moiety, which contribute to its biological interactions.

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in enzyme inhibition and as a building block in organic synthesis. The imidazole ring enhances the compound's ability to interact with biological targets, potentially influencing various enzymatic pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anticancer Activity : Boronic acids have been shown to possess anticancer properties by inhibiting proteasome activity. For instance, related compounds have demonstrated the ability to halt cell cycle progression at the G2/M phase in cancer cells, leading to growth inhibition .

- Antibacterial Properties : Boronic acids are known for their antibacterial effects, particularly against resistant strains of bacteria. The mechanism often involves binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

- Enzyme Inhibition : The compound's boronic ester functionality allows it to act as an enzyme inhibitor by forming stable complexes with serine residues in active sites of various enzymes, thus blocking their activity.

Case Studies

Several studies have investigated the biological activity of boronic acids similar to this compound:

- A study on related boronic acids demonstrated significant inhibition of PBPs from Pseudomonas aeruginosa, with residual activities dropping to as low as 16% when treated with certain derivatives at a concentration of 1 mM .

| Protein Tested | Residual Activity (%) |

|---|---|

| PBP3 from P. aeruginosa | 16 ± 6 |

| PBP3 from H. influenzae | 32 ± 3 |

| PBP3 from A. baumannii | 73 ± 3 |

| PBP3 from E. coli | >90 |

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that compounds within this class exhibit varying degrees of stability and bioavailability. For instance, modifications that enhance aqueous solubility and metabolic stability have been shown to improve therapeutic efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。